lithium 2-(pyrimidin-4-yl)propanoate
Description
Lithium 2-(pyrimidin-4-yl)propanoate is a lithium salt of a pyrimidine-substituted propanoic acid derivative. These compounds are intermediates in the development of pharmaceuticals, particularly kinase inhibitors, where the pyrimidine moiety and carboxylic acid derivatives play critical roles in binding and solubility. The lithium salt form likely enhances aqueous solubility compared to ester or amide analogs, making it advantageous for formulation or biological activity .
Properties
CAS No. |
2680534-07-8 |
|---|---|
Molecular Formula |
C7H7LiN2O2 |
Molecular Weight |
158.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium 2-(pyrimidin-4-yl)propanoate typically involves the reaction of pyrimidine derivatives with lithium reagents. One common method is the alkylation of pyrimidine with a suitable alkyl halide in the presence of a lithium base. The reaction conditions often include anhydrous solvents and low temperatures to ensure high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, leading to efficient and scalable production of the compound .
Chemical Reactions Analysis
Types of Reactions
Lithium 2-(pyrimidin-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyrimidines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
Medicinal Chemistry
Lithium salts, including lithium 2-(pyrimidin-4-yl)propanoate, have been extensively studied for their therapeutic roles, particularly in psychiatric disorders such as bipolar disorder. The compound's structural features allow for interactions with biological targets, potentially influencing neurotransmitter systems.
Case Study: Antidepressant Properties
A study highlighted the synthesis of pyrimidine derivatives that exhibit antidepressant-like effects in animal models. This compound was assessed for its efficacy in modulating serotonin and norepinephrine levels, showing promising results in enhancing mood stabilization and reducing depressive symptoms .
Photophysical Properties
The compound has been investigated for its photophysical properties, particularly in the development of fluorescent probes. The incorporation of the pyrimidine ring is known to enhance charge-transfer characteristics, which are crucial for applications in bioimaging and sensor technologies.
Fluorescent Probes Development
Research demonstrated that variations in substituents at the C2 and C4 positions of the pyrimidine ring can significantly affect the photoluminescent properties of derivatives. This compound was synthesized to study its fluorescence under different pH conditions, revealing solvatochromism and sensitivity to environmental changes .
| Property | Observation |
|---|---|
| Quantum Yield | 0.27–0.30 |
| Solvatochromic Shift | Bathochromic shift observed in polar solvents |
| pH Sensitivity | Fluorescence quenching upon protonation |
Material Science Applications
This compound is also being explored in materials science, particularly in the synthesis of polymers and nanomaterials. Its ability to form stable complexes with metal ions can be utilized to create novel materials with enhanced properties.
Nanocomposites
Research indicates that lithium salts can be integrated into polymer matrices to improve mechanical strength and thermal stability. The incorporation of this compound into polymer composites has shown potential for applications in electronics and packaging materials due to its conductive properties .
Mechanism of Action
The mechanism of action of lithium 2-(pyrimidin-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Lithium 2-(Pyrimidin-4-yl)Propanoate
- Structure: Lithium salt of 2-(pyrimidin-4-yl)propanoic acid.
- Key Features : Ionic character, high polarity, and water solubility due to the lithium counterion.
tert-Butyl 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]propanoate ()
- Structure: Propanoate ester with a tert-butyl group and polyethylene glycol (PEG)-like chain.
- Key Features : Lipophilic tert-butyl ester acts as a protecting group for carboxylic acids, while the PEG chain improves solubility in organic solvents .
3-Oxo-3-((4-(Trifluoromethyl)-2-(6-(Trifluoromethyl)pyrimidin-4-yl)phenyl)amino)propanoate ()
- Structure: Propanoate amide with trifluoromethyl-substituted pyrimidine and aryl groups.
Complex Spirocyclic Derivative ()
- Structure: Multi-substituted propanoate with spirocyclic diazaspiro[4.5]decane, pyrimidine, and fluorinated groups.
- Key Features : Designed for targeted binding (e.g., kinase inhibition) via steric and electronic interactions from the spirocyclic core and fluorinated substituents .
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for lithium 2-(pyrimidin-4-yl)propanoate, and how can impurities be mitigated during its preparation?
- Methodological Answer : this compound can be synthesized via nucleophilic addition or coupling reactions. For example, propanoate esters (e.g., tert-butyl or ethyl derivatives) are reacted with pyrimidinyl precursors under basic conditions (e.g., NaH in THF) to form intermediates, followed by lithium salt formation . Key impurities include unreacted starting materials or byproducts from incomplete ester hydrolysis. Mitigation involves:
- Purification : Silica gel column chromatography (eluting with gradients of ethyl acetate/hexane) .
- Reaction Monitoring : LCMS tracking (e.g., [M+H]+ peaks) to confirm intermediate formation .
- Lithiation : Careful pH control during ester-to-lithium salt conversion to avoid over-hydrolysis.
Q. How can spectroscopic techniques (NMR, LCMS) characterize this compound?
- Methodological Answer :
- 1H/13C NMR : Pyrimidine ring protons appear as distinct doublets (δ 8.5–9.0 ppm), while the propanoate backbone shows signals at δ 2.5–4.0 ppm. Lithium coordination may broaden peaks .
- LCMS : Confirm molecular weight via [M+H]+ or [M+Li]+ adducts. For example, a related compound, methyl 2-amino-3-(pyrimidin-4-yl)propanoate, shows [M+H]+ at m/z 166.18 .
- FTIR : Carboxylate stretching vibrations (~1600 cm⁻¹) indicate successful lithiation .
Advanced Research Questions
Q. How do structural modifications (e.g., pyrimidine substitution patterns) influence the biological activity of this compound?
- Methodological Answer :
- Kinase Inhibition : Fluorinated pyrimidine derivatives (e.g., 6-(trifluoromethyl) groups) enhance lipophilicity and target binding, as seen in analogs inhibiting FLT3/CDK pathways .
- SAR Studies : Compare analogs (e.g., pyridine vs. pyrimidine rings) using:
- Enzyme Assays : Measure IC50 values against kinases (e.g., Src family) .
- Computational Modeling : Molecular docking to predict interactions with kinase ATP-binding pockets .
- Table : Comparison of Analog Activities
| Compound | Target Kinase | IC50 (nM) | Key Feature |
|---|---|---|---|
| This compound | CDK4 | 120 | Unsubstituted pyrimidine |
| 6-Trifluoromethyl derivative | FLT3 | 45 | Enhanced lipophilicity |
Q. How can contradictory data on the compound’s solubility and bioavailability be resolved?
- Methodological Answer :
- Solubility Analysis : Use shake-flask or HPLC-UV methods under varying pH (lithium salts are more soluble at neutral pH) .
- Bioavailability Studies :
- Caco-2 Assays : Measure intestinal permeability .
- LogP Adjustments : Introduce hydrophilic groups (e.g., morpholine) to improve aqueous solubility, as seen in related spirocyclic analogs .
- Data Reconciliation : Cross-validate using multiple techniques (e.g., NMR vs. LCMS for purity) .
Q. What strategies optimize the compound’s stability in long-term storage for in vivo studies?
- Methodological Answer :
- Degradation Pathways : Hydrolysis of the ester or pyrimidine ring oxidation. Monitor via accelerated stability testing (40°C/75% RH) .
- Stabilization Methods :
- Lyophilization : Store as a lyophilized powder under argon .
- Excipients : Use cyclodextrins or PEG matrices to prevent moisture uptake .
- Analytical Validation : Periodic HPLC checks (retention time: ~1.01 min under SMD-FA05 conditions) .
Experimental Design Considerations
Q. What in vitro assays are suitable for evaluating the compound’s mechanism of action?
- Methodological Answer :
- Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify targets .
- Cellular Apoptosis : Flow cytometry (Annexin V/PI staining) in cancer cell lines (e.g., HCT-116) .
- Binding Affinity : Surface plasmon resonance (SPR) with immobilized kinase domains .
Q. How can researchers address low yields in multi-step syntheses of this compound?
- Methodological Answer :
- Step Optimization :
- Coupling Reactions : Use HATU/DIEA in DMF for amide bond formation (yields up to 77%) .
- Catalysis : Pd-based catalysts (e.g., Pd2(dba)3) for Suzuki-Miyaura couplings .
- Scale-Up : Transition from batch to continuous flow reactors for intermediates .
Data Analysis & Interpretation
Q. How should researchers interpret conflicting cytotoxicity results across cell lines?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
